molecular formula C9H10O3 B1596174 2',5'-Dihydroxypropiophenone CAS No. 938-46-5

2',5'-Dihydroxypropiophenone

Cat. No. B1596174
Key on ui cas rn: 938-46-5
M. Wt: 166.17 g/mol
InChI Key: CFQYIIXIHXUPQT-UHFFFAOYSA-N
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Patent
US04713465

Procedure details

1.6 g of bromine in 6 ml of chloroform are added dropwise to a solution of 4.12 g of 3',5'-dibromo-6,4'-dihydroxy-3-methylflavanone (m.p. 200°-202°; obtainable by reaction of 2,5-dihydroxypropiophenone with 3,5-dibromo-4-hydroxybenzaldehyde in boiling ethanol in the presence of piperidine) in 55 ml of dioxane while stirring and irradiating (500 watt Agaphot lamp). The mixture is stirred for a further 30 minutes while cooling and irradiating, the usual working-up is carried out, and the resulting crude 3,3',5'-tribromo-6,4'-dihydroxy-3-methylflavanone is dissolved in 100 ml of ethanol. 15 ml of 10% aqueous potassium hydroxide solution are added, and the mixture is boiled for 5 minutes, cooled, poured on to ice and the usual working-up is carried out. 3',5'-Dibrom-6,4'-dihydroxy-3-methylflavone ("D") is obtained, m.p. 264°-265°.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
3',5'-dibromo-6,4'-dihydroxy-3-methylflavanone
Quantity
4.12 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3,3',5'-tribromo-6,4'-dihydroxy-3-methylflavanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Six
Quantity
55 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
BrBr.[Br:3][C:4]1[CH:5]=[C:6]([CH:20]=[C:21]([Br:24])[C:22]=1[OH:23])[CH:7]1[CH:16]([CH3:17])[C:15](=[O:18])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([OH:19])[CH:13]=2)[O:8]1.CCC(C1C=C(O)C=CC=1O)=O.BrC1C=C(C=C(Br)C=1O)C=O.N1CCCCC1.BrC1(C)C(=O)C2C(=CC=C(O)C=2)OC1C1C=C(Br)C(O)=C(Br)C=1.[OH-].[K+]>C(Cl)(Cl)Cl.O1CCOCC1.C(O)C>[Br:3][C:4]1[CH:5]=[C:6]([CH:20]=[C:21]([Br:24])[C:22]=1[OH:23])[C:7]1[O:8][C:9]2[C:14]([C:15](=[O:18])[C:16]=1[CH3:17])=[CH:13][C:12]([OH:19])=[CH:11][CH:10]=2 |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
BrBr
Name
3',5'-dibromo-6,4'-dihydroxy-3-methylflavanone
Quantity
4.12 g
Type
reactant
Smiles
BrC=1C=C(C2OC3=CC=C(C=C3C(C2C)=O)O)C=C(C1O)Br
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=O)C1=C(C=CC(=C1)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1O)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
3,3',5'-tribromo-6,4'-dihydroxy-3-methylflavanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1(C(OC2=CC=C(C=C2C1=O)O)C1=CC(=C(C(=C1)Br)O)Br)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[K+]
Step Seven
Name
Quantity
55 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiating (500 watt Agaphot lamp)
STIRRING
Type
STIRRING
Details
The mixture is stirred for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
irradiating
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured on to ice

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C(C=2OC3=CC=C(C=C3C(C2C)=O)O)C=C(C1O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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